

biological activity of fluorinated morpholinoaniline derivatives

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Compound of Interest

Compound Name: *2-Fluoro-4-morpholinoaniline hydrochloride*

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An In-depth Technical Guide to the Biological Activity of Fluorinated Morpholinoaniline Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic potential of fluorinated morpholinoaniline derivatives. By integrating key structural motifs—the versatile morpholine ring, the aniline core, and the strategic incorporation of fluorine—these compounds have emerged as a prominent class of molecules in medicinal chemistry. We will delve into their significant antimicrobial, anticancer, and anti-inflammatory properties, elucidating the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The Strategic Importance of Fluorine and the Morpholinoaniline Scaffold

The morpholinoaniline scaffold is a privileged structure in drug discovery, most notably as the core of the oxazolidinone antibiotic Linezolid. The precursor, 3-fluoro-4-morpholinoaniline, is a critical intermediate in Linezolid's synthesis.[1][2] The introduction of fluorine into pharmaceutical candidates is a well-established strategy to enhance drug-like properties.[3] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[3]

[4][5] Specifically, fluorination can increase potency, improve the pharmacological profile, and in some cases, modulate the pKa of nearby functional groups to achieve selective targeting of tissues with different pH environments, such as inflamed or tumor tissues.[2][6]

Antimicrobial Activity: Targeting Essential Bacterial Machinery

Derivatives of 3-fluoro-4-morpholinoaniline have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[1] This broad-spectrum potential makes them attractive candidates for combating infectious diseases, particularly in an era of growing antibiotic resistance.

Mechanism of Action: Inhibition of DNA Gyrase and DHFR

A primary mechanism for the antibacterial action of these compounds is the dual inhibition of two essential bacterial enzymes: DNA gyrase and dihydrofolate reductase (DHFR).[1]

- **DNA Gyrase:** This enzyme is a type II topoisomerase found in bacteria that controls the topological state of DNA by introducing negative supercoils, which is crucial for DNA replication and transcription.[1] Its inhibition leads to a disruption of these vital processes, ultimately causing bacterial cell death.
- **DHFR:** This enzyme is critical for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and certain amino acids. Inhibiting DHFR blocks the folate pathway, halting DNA synthesis and cell growth.

Several sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline have shown potent, dose-dependent inhibition of these enzymes.[1] Furthermore, some trifluoro-aniline derivatives exhibit rapid bactericidal activity against pathogens like *Vibrio parahaemolyticus*, a mechanism attributed to the induction of reactive oxygen species (ROS) that cause membrane damage.[7]

Quantitative Antimicrobial Data

Compound Derivative	Target Enzyme	IC50 (μM)	Reference
Derivative 2d	DNA Gyrase	18.17	[1]
Derivative 3a	DNA Gyrase	~20	[1]
Derivative 2a	DNA Gyrase	23.87	[1]
Derivative 2d	DHFR	4.33	[1]
Derivative 3a	DHFR	~5	[1]
Derivative 2a	DHFR	5.54	[1]

Experimental Protocol: DNA Gyrase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory effect of a compound on E. coli DNA gyrase activity. The principle is based on the enzyme's ability to supercoil a relaxed plasmid DNA (pBR322). Inhibition is observed as a reduction in the amount of supercoiled DNA.

Materials:

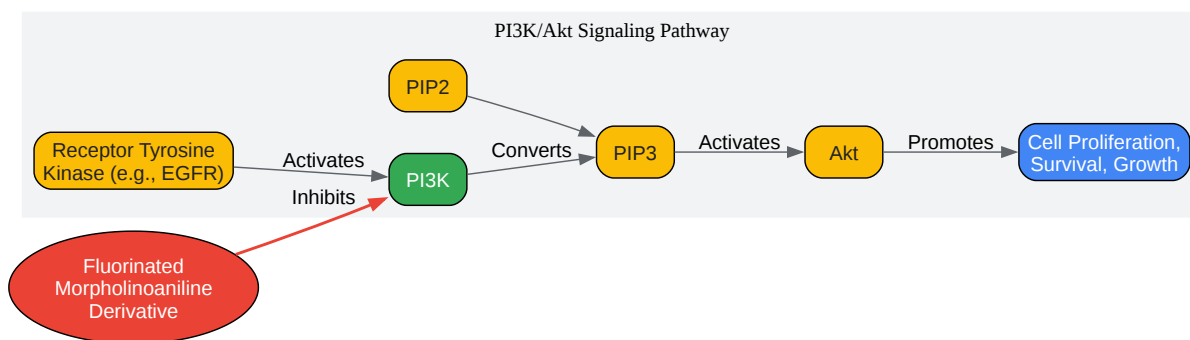
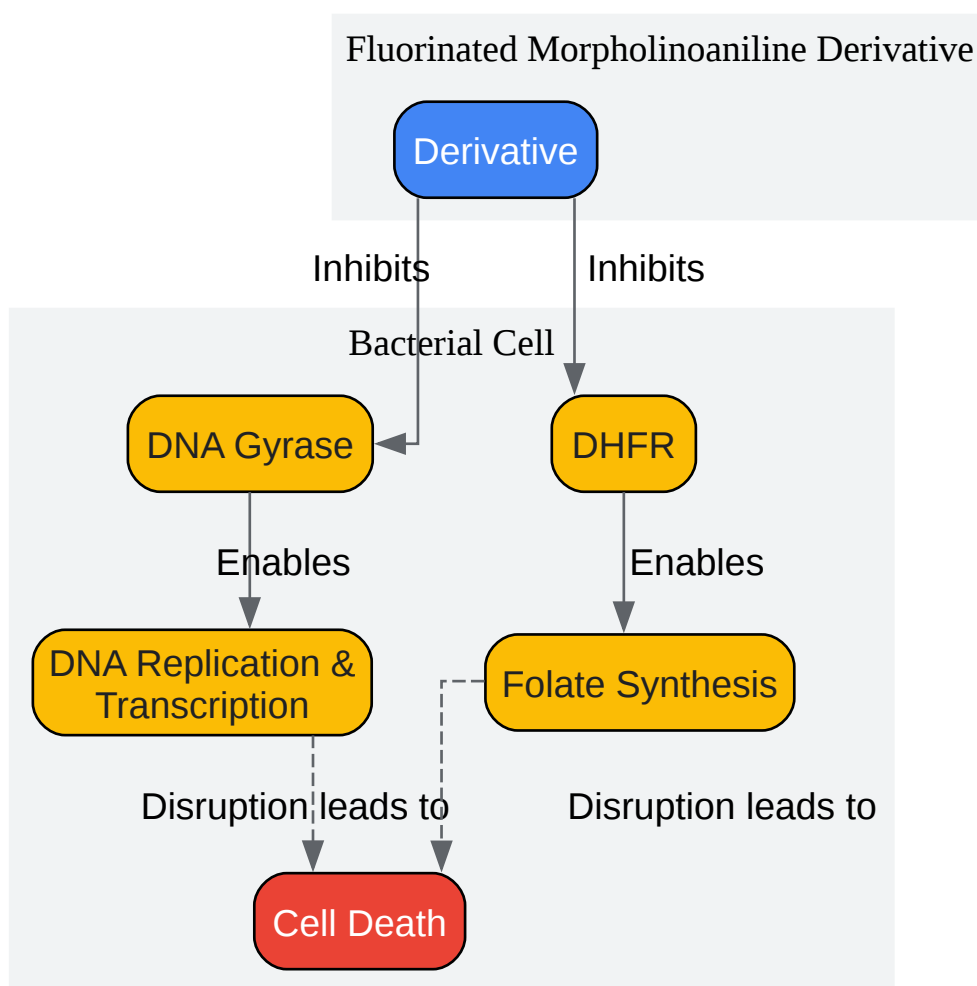
- E. coli DNA Gyrase (e.g., from Invitrogen or a similar supplier)
- Relaxed pBR322 DNA
- Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% (w/v) glycerol)
- Test Compounds (dissolved in DMSO)
- Positive Control (e.g., Ciprofloxacin)
- Stop Solution/Loading Dye (e.g., STEB buffer with 1% SDS, 0.05% bromophenol blue, 5% sucrose)
- Agarose Gel (1%) with Ethidium Bromide

- TAE Buffer

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order: Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of the test compound or positive control.
- **Enzyme Addition:** Initiate the reaction by adding E. coli DNA gyrase (e.g., 1 unit). The final reaction volume is typically 20-30 µL.
- **Incubation:** Incubate the reaction mixture at 37°C for 1 hour.
- **Reaction Termination:** Stop the reaction by adding 5-10 µL of the Stop Solution/Loading Dye.
- **Agarose Gel Electrophoresis:** Load the entire reaction mixture onto a 1% agarose gel. Run the electrophoresis in TAE buffer at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.
- **Visualization and Analysis:** Visualize the DNA bands under UV light. The relaxed plasmid migrates slower than the supercoiled form. Quantify the band intensities using densitometry software. Calculate the percentage of inhibition relative to the no-compound control and determine the IC₅₀ value.

Visualization: Antimicrobial Mechanism of Action



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